1,4-Methano-1,4,4a,9a-tetrahydrofluorene
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Overview
Description
1,4,4a,9a-Tetrahydro-1,4-methanofluorene is an organic compound with the molecular formula C14H14 and a molecular weight of 182.26 g/mol It is a derivative of fluorene, characterized by its unique structure that includes a methano bridge, making it a tetrahydro derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,4a,9a-Tetrahydro-1,4-methanofluorene can be synthesized through several methods. One common approach involves the hydrogenation of fluorene under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, the production of 1,4,4a,9a-tetrahydro-1,4-methanofluorene may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,4,4a,9a-Tetrahydro-1,4-methanofluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and more saturated hydrocarbons .
Scientific Research Applications
1,4,4a,9a-Tetrahydro-1,4-methanofluorene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Medicine: Its derivatives are being explored for their pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,4,4a,9a-tetrahydro-1,4-methanofluorene involves its interaction with various molecular targets and pathways. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Fluorene: The parent compound, which lacks the methano bridge and tetrahydro structure.
1,2,3,4-Tetrahydrofluorene: A similar compound with a different hydrogenation pattern.
9,10-Dihydroanthracene: Another polycyclic aromatic hydrocarbon with similar structural features.
Uniqueness: 1,4,4a,9a-Tetrahydro-1,4-methanofluorene is unique due to its methano bridge and tetrahydro structure, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
6143-33-5 |
---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
tetracyclo[9.2.1.02,10.03,8]tetradeca-3,5,7,12-tetraene |
InChI |
InChI=1S/C14H14/c1-2-4-12-9(3-1)8-13-10-5-6-11(7-10)14(12)13/h1-6,10-11,13-14H,7-8H2 |
InChI Key |
XUFPYLQWLKKGDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2CC4=CC=CC=C34 |
Related CAS |
131649-72-4 |
Origin of Product |
United States |
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